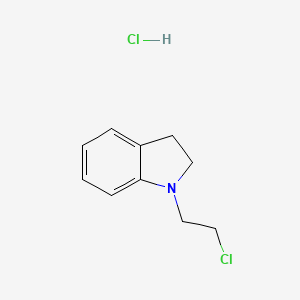

1-(2-Chloroethyl)indoline hydrochloride

Description

Properties

CAS No. |

2203016-91-3 |

|---|---|

Molecular Formula |

C10H13Cl2N |

Molecular Weight |

218.12 g/mol |

IUPAC Name |

1-(2-chloroethyl)-2,3-dihydroindole;hydrochloride |

InChI |

InChI=1S/C10H12ClN.ClH/c11-6-8-12-7-5-9-3-1-2-4-10(9)12;/h1-4H,5-8H2;1H |

InChI Key |

XOVQFRMDJSZMLN-UHFFFAOYSA-N |

SMILES |

C1CN(C2=CC=CC=C21)CCCl.Cl |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CCCl.Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1-(2-Chloroethyl)indoline hydrochloride has been investigated for its role in synthesizing novel indole derivatives that exhibit various biological activities. Indole compounds are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.

Synthesis of Bioactive Compounds

The compound serves as an important building block in the synthesis of substituted indoles. For instance, it has been utilized to create derivatives that inhibit nitric oxide synthase (NOS), which is crucial for treating conditions such as neurodegenerative disorders and chronic pain syndromes . The structural modifications of indole derivatives have shown promising results in enhancing their biological activity.

Anti-Inflammatory Applications

Recent studies have highlighted the anti-inflammatory properties of compounds derived from this compound. These derivatives have been evaluated for their efficacy in reducing inflammation through various mechanisms.

Case Studies

- Acute Lung Injury (ALI) : In a mouse model, the administration of a derivative from this compound showed a marked decrease in inflammatory cell infiltration and cytokine release, suggesting its potential as a therapeutic agent for ALI .

- Chronic Pain Models : Other studies have evaluated the compound's derivatives in models of inflammatory pain, showing significant reductions in pain behavior associated with inflammation .

Neuropharmacological Applications

The compound's derivatives have also been explored for their neuropharmacological effects, particularly as potential treatments for neurodegenerative diseases.

Cholinesterase Inhibition

Some synthesized derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease treatment. The IC50 values for these compounds indicate their potential effectiveness as cognitive enhancers .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Comparison with Similar Compounds

Chloroethyl-Substituted Heterocyclic Amines

Compounds with a 2-chloroethyl group attached to nitrogen-containing heterocycles exhibit distinct physicochemical and biological profiles. Key examples include:

Key Findings :

Functional Analogs: Nitrosoureas

Nitrosoureas such as 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) share the 2-chloroethyl group but differ in their carbamoylating and alkylating dual mechanisms.

Key Findings :

- CCNU’s carbamoylating activity (via isocyanate metabolites) enhances cytotoxicity by inhibiting DNA repair, a feature absent in this compound .

Mechanistic and Pharmacokinetic Considerations

- Alkylation Mechanism : The 2-chloroethyl group in this compound likely forms reactive aziridinium intermediates, enabling DNA crosslinking—a mechanism shared with other chloroethylamines .

- Metabolism : Unlike nitrosoureas (e.g., CCNU generates cyclohexyl isocyanate), the indoline derivative may undergo simpler hydrolysis, yielding less complex metabolites .

- Toxicity : Structural analogs like 1-(2-chloroethyl)pyrrolidine hydrochloride exhibit mutagenicity, suggesting similar risks for the indoline derivative unless modified .

Data Tables for Key Comparisons

Table 1: Physicochemical Properties

| Compound | Molecular Weight | Melting Point (°C) | log P (Predicted) | Water Solubility |

|---|---|---|---|---|

| This compound | 232.10 | Not reported | 1.5 | Moderate |

| CCNU | 234.70 | 90–92 | 2.8 | Low |

| 1-(2-Chloroethyl)pyrrolidine hydrochloride | 184.13 | Not reported | 0.9 | High |

Preparation Methods

Synthesis of the Indoline Core

The indoline nucleus is typically synthesized through reduction or cyclization methods starting from indole or related precursors.

Reduction of Indoles : One common approach involves the reduction of substituted indoles using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures (0 °C). This method effectively converts indoles into indolines, which are saturated at the 2,3-position, providing the necessary core for further functionalization.

Cyclization Reactions : Alternative methods include cyclization of tryptamine derivatives with anhydrides or other reagents under reflux conditions to form the indoline ring system.

Introduction of the 2-Chloroethyl Group

The 2-chloroethyl substituent is introduced typically via alkylation reactions or by using 2-chloroethylamine derivatives.

Alkylation Using 2-Chloroethylamine Hydrochloride : The 2-chloroethylamine hydrochloride can be synthesized by the reaction of ethanolamine with hydrogen chloride gas under controlled conditions, followed by treatment with organic acids such as adipic acid or glutaric acid to facilitate the reaction and remove water by distillation. The resulting 2-chloroethylamine hydrochloride is isolated by filtration and drying, achieving high purity (up to 99.2% by GC) and yields around 90%.

Alkylation of Indoline Nitrogen : The indoline nitrogen is alkylated with 2-chloroethyl derivatives under basic conditions, often in the presence of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), to afford the 1-(2-chloroethyl)indoline intermediate. The reaction is typically carried out at low temperatures (0–45 °C) to control reactivity and selectivity.

Formation of the Hydrochloride Salt

The hydrochloride salt of 1-(2-chloroethyl)indoline is formed by treatment with hydrogen chloride gas or by reaction with hydrochloric acid in an appropriate solvent.

Salt Formation : The free base 1-(2-chloroethyl)indoline is converted to its hydrochloride salt by bubbling dry hydrogen chloride gas into a solution of the base in anhydrous ethanol or other suitable solvents. The resulting salt precipitates out and is isolated by filtration and drying.

Purification Methods : Purification of the hydrochloride salt involves recrystallization from solvents such as ethanol, ethyl acetate, or mixtures thereof. Column chromatography on silica gel may also be employed to achieve high purity.

One-Pot and Multistep Synthesis Approaches

Recent advances have demonstrated the feasibility of one-pot reactions combining multiple steps without isolating intermediates, improving efficiency and yield.

One-Pot Synthesis : Steps including formation of the indoline core, alkylation with 2-chloroethyl moiety, and salt formation can be carried out sequentially in a single reactor under inert atmosphere (argon or nitrogen). This approach reduces purification steps and exposure to moisture or air, enhancing product purity and yield.

Multicomponent Reactions : Modular assembly methods using multicomponent reactions have been reported for the synthesis of indole-fused compounds, which can be adapted for indoline derivatives with 2-chloroethyl substitution. These methods involve the sequential addition of reagents such as formaldehyde, primary amines, and indoline intermediates under controlled conditions.

Summary Table of Preparation Methods

| Step | Method/Conditions | Key Reagents/Materials | Yield & Purity | Notes |

|---|---|---|---|---|

| Indoline Core Synthesis | Reduction of indoles with LiAlH4 in THF at 0 °C | Indole derivatives, LiAlH4, THF | High yield; purified by chromatography | Low temperature to avoid side reactions |

| 2-Chloroethylamine Hydrochloride Synthesis | Reaction of ethanolamine with HCl gas, organic acid addition, distillation | Ethanolamine, HCl gas, adipic/glutaric acid | Yield ~90%, GC purity ~99.2% | Controlled gas flow and pH critical |

| Alkylation of Indoline N | Reaction with 2-chloroethyl derivatives in DMF/THF at 0–45 °C | Indoline, 2-chloroethyl chloride or amine | Moderate to high yield | Temperature control for selectivity |

| Hydrochloride Salt Formation | Treatment with HCl gas or HCl in ethanol | 1-(2-chloroethyl)indoline, HCl | High purity after recrystallization | Salt formation enhances stability |

| One-Pot Synthesis | Sequential reaction in single reactor under inert atmosphere | All above reagents combined | Improved efficiency and yield | Minimizes purification steps |

Research Findings and Practical Considerations

Reaction Conditions : Low temperature and inert atmosphere are essential to prevent decomposition and side reactions during reduction and alkylation steps.

Purity Control : Chromatographic purification and recrystallization are standard to achieve high purity, necessary for pharmaceutical applications.

Yield Optimization : Use of organic acids during 2-chloroethylamine hydrochloride synthesis aids in water removal and drives reaction to completion, enhancing yield.

Scalability : The described methods, especially one-pot syntheses, are amenable to scale-up for industrial production with appropriate equipment for gas handling and temperature control.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Chloroethyl)indoline hydrochloride, and how can reaction conditions be optimized?

- Methodology : Start with indoline as the core structure. React with 1,2-dichloroethane or another chloroethylating agent in a polar solvent (e.g., ethanol or acetonitrile) under reflux. Control temperature (60–80°C) and pH (neutral to slightly acidic) to minimize side reactions. Monitor progress via TLC or HPLC. Purify via recrystallization using ethanol/chloroform mixtures, as described for structurally related chloroethylamines .

- Key Considerations : Optimize stoichiometry (e.g., 1:1.2 molar ratio of indoline to chloroethylating agent) to avoid over-alkylation. Include inert gas (N₂) to prevent oxidation.

Q. What analytical techniques are essential for characterizing this compound?

- Methodology : Use a combination of:

- NMR (¹H/¹³C) to confirm substitution patterns and chloride counterion presence.

- Elemental analysis (C, H, N, Cl) to verify purity (>98%).

- HPLC with UV detection (λ = 254 nm) to assess purity and stability.

- Mass spectrometry (ESI-MS) for molecular weight confirmation.

Advanced Research Questions

Q. How can researchers mitigate stability issues of this compound in aqueous solutions?

- Methodology :

- Conduct stability studies under varying pH (3–9), temperature (4°C, 25°C, 40°C), and light exposure.

- Use HPLC-UV to quantify degradation products (e.g., indoline or ethylene byproducts).

- Stabilize formulations with antioxidants (e.g., 0.1% BHT) or lyophilization for long-term storage .

- Data Analysis : Apply Arrhenius kinetics to predict shelf life.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Compare in vitro (cell line assays) and in vivo (rodent models) results.

- Standardize protocols: Use consistent cell lines (e.g., HeLa or MCF-7 for anticancer studies) and dosing regimens.

- Address variability via dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound?

- Methodology :

- Molecular docking : Screen against DNA alkylation targets (e.g., guanine N7 positions) using software like AutoDock Vina.

- Cellular assays : Measure apoptosis (Annexin V/PI staining) and DNA damage (γ-H2AX foci) post-treatment.

- Metabolomics : Track chloroethyl group hydrolysis via LC-MS/MS .

- Validation : Use knockout cell lines (e.g., O⁶-methylguanine-DNA methyltransferase-deficient) to confirm alkylation-dependent toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.